molecular formula C5H8Cl2N2 B024929 4-(2-Chloroethyl)-1H-pyrazole hydrochloride CAS No. 103433-17-6

4-(2-Chloroethyl)-1H-pyrazole hydrochloride

Cat. No.: B024929
CAS No.: 103433-17-6
M. Wt: 167.03 g/mol
InChI Key: PDBAJMNLLXCMAM-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1H-pyrazole hydrochloride ( 103433-17-6) is a high-purity organic compound with the molecular formula C5H8Cl2N2 and a molecular weight of 167.04 g/mol . This chemical serves as a versatile synthetic intermediate and valuable building block in medicinal chemistry and drug discovery research. Its structure features a pyrazole heterocycle substituted with a 2-chloroethyl group, which provides a reactive handle for further chemical modifications, such as nucleophilic substitution reactions, to create more complex molecules . Recent scientific investigations have identified this specific compound, referred to as BCC0100281, as a synthetic intermediate in the development of inhibitors for the mitochondrial enzyme 17β-HSD10 (Hydroxysteroid 17-β dehydrogenase type 10) . This enzyme is a protein target of significant interest in neuroscience research, particularly in the study of Alzheimer's disease, due to its interaction with amyloid-beta and role in mitochondrial dysfunction . The compound is typically supplied as a solid and should be stored in a cool, dry, and well-ventilated place. Researchers can utilize this chemical to probe biological mechanisms or as a precursor for generating compound libraries. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-chloroethyl)-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2.ClH/c6-2-1-5-3-7-8-4-5;/h3-4H,1-2H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBAJMNLLXCMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597787
Record name 4-(2-Chloroethyl)-1H-pyrazole--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID40597787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103433-17-6
Record name 4-(2-Chloroethyl)-1H-pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloroethyl)-1H-pyrazole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-1H-pyrazole hydrochloride typically involves the reaction of 1H-pyrazole with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1H-pyrazole hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-ethyl-1H-pyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include 2-ethyl-1H-pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(2-Chloroethyl)-1H-pyrazole hydrochloride has been explored for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antitumor Activity

Research indicates that compounds containing the pyrazole moiety can inhibit cancer cell proliferation. The mechanism often involves apoptosis induction and disruption of cellular growth pathways. For instance, studies have shown that derivatives of this compound effectively inhibit the growth of multiple cancer cell lines, suggesting its potential as an anticancer agent .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes critical in cancer metabolism, such as Aurora-A kinase. Inhibiting such enzymes can disrupt mitotic progression in cancer cells, further supporting its role in cancer therapy.

Biological Research

The compound has been investigated for various biological activities beyond anticancer effects:

  • Antimicrobial Properties : Pyrazole derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi .
  • Anti-inflammatory Effects : Some studies report that pyrazole compounds exhibit anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Synthetic Chemistry

This compound serves as a valuable building block in organic synthesis. It is used to create more complex molecules and can be involved in the synthesis of other biologically active compounds.

Synthesis Methodology

The synthesis typically involves the reaction of 1H-pyrazole with chloroethyl chloride under basic conditions, often using solvents like dichloromethane or toluene. This method highlights the compound's utility in generating derivatives that may possess enhanced biological activities.

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical and agrochemical industries as an intermediate for developing new materials and active ingredients.

Case Study 1: Anticancer Evaluation

A recent study synthesized various pyrazole derivatives, including this compound, and assessed their anticancer properties. The findings demonstrated significant inhibition of cell growth across multiple cancer lines through mechanisms involving apoptosis .

Case Study 2: Molecular Modeling Studies

Computational studies have indicated that the binding affinity of this compound to target proteins is notable, supporting its potential as a lead compound for drug development in oncology. These studies provide insights into how structural modifications can enhance efficacy against specific targets.

Case Study 3: Synthesis and Characterization

The synthesis of this compound was achieved through multi-step reactions involving phenyl hydrazine and chlorinated ethyl derivatives. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized product .

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it useful in medicinal applications.

Comparison with Similar Compounds

Key Observations:

  • Pyrazole vs. This difference influences solubility, reactivity, and biological target interactions .
  • Substituent Position : The 4-position substitution on pyrazole (vs. 5-position on imidazole) alters steric accessibility, affecting regioselectivity in cross-coupling reactions .
  • Salt Form : The hydrochloride salt improves crystallinity and shelf-life compared to neutral analogs, as seen in 4-(2-Chloroethyl)-1H-pyrazole (CAS: 438475-37-7) .

Stability and Reactivity

  • Hydrolysis Sensitivity : The chloroethyl group undergoes hydrolysis in aqueous media, necessitating anhydrous conditions during synthesis. This reactivity is exploited in prodrug designs .
  • Thermal Stability : Microwave-assisted synthesis (e.g., 80–120°C) is effective for chloroethyl derivatives, reducing decomposition compared to conventional heating .

Biological Activity

4-(2-Chloroethyl)-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a pyrazole derivative characterized by the presence of a chloroethyl group. Its molecular formula is C₅H₈ClN₃·HCl, with a molecular weight of approximately 181.06 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

The biological activities of this compound have been primarily studied in the context of its anticancer properties, as well as its potential anti-inflammatory and antimicrobial effects.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.

  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key signaling pathways involved in cell growth and survival, such as the PI3K/AKT/mTOR pathway. This inhibition leads to increased apoptosis in cancer cells.
  • Case Studies :
    • In a study by Wei et al., derivatives containing pyrazole scaffolds were evaluated for their antiproliferative effects against lung cancer cell lines (A549) and breast cancer cell lines (MCF-7). The IC₅₀ values indicated that certain derivatives were significantly more potent than existing chemotherapeutics .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects.

  • Research Findings : A study highlighted that pyrazole derivatives can inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. Compounds similar to 4-(2-Chloroethyl)-1H-pyrazole have shown reduced edema in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various pathogens.

  • Study Results : Research indicates that pyrazole derivatives exhibit varying degrees of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the pyrazole ring influences the antimicrobial efficacy .

Data Tables

Biological Activity Cell Line/Pathogen IC₅₀ (µM) Reference
AnticancerA549 (Lung Cancer)12.50
AnticancerMCF-7 (Breast Cancer)3.79
Anti-inflammatoryCOX-1 InhibitionNot specified
AntimicrobialE. coli40

Q & A

Q. What role does this compound play in developing fluorescent probes for cellular imaging?

  • Methodological Answer : Conjugation with fluorophores (e.g., BODIPY) via amide coupling enables:
  • Subcellular Targeting : Mitochondrial localization via lipophilic cations .
  • pH Sensing : Modify with pH-sensitive moieties (e.g., pyridine) for lysosomal tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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